molecular formula C23H39N7O5 B14174895 L-Lysyl-L-isoleucyl-L-histidyl-L-proline CAS No. 918424-39-2

L-Lysyl-L-isoleucyl-L-histidyl-L-proline

Cat. No.: B14174895
CAS No.: 918424-39-2
M. Wt: 493.6 g/mol
InChI Key: BPFQRUCCIHCFCJ-GBBGEASQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Lysyl-L-isoleucyl-L-histidyl-L-proline is a tetrapeptide composed of four amino acid residues: lysine (Lys), isoleucine (Ile), histidine (His), and proline (Pro). Its sequence—Lys-Ile-His-Pro—confers unique structural and functional properties. The presence of lysine introduces a positively charged ε-amino group, histidine contributes an imidazole side chain (pH-sensitive and metal-chelating), and proline imposes conformational rigidity due to its cyclic structure.

Properties

CAS No.

918424-39-2

Molecular Formula

C23H39N7O5

Molecular Weight

493.6 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C23H39N7O5/c1-3-14(2)19(29-20(31)16(25)7-4-5-9-24)21(32)28-17(11-15-12-26-13-27-15)22(33)30-10-6-8-18(30)23(34)35/h12-14,16-19H,3-11,24-25H2,1-2H3,(H,26,27)(H,28,32)(H,29,31)(H,34,35)/t14-,16-,17-,18-,19-/m0/s1

InChI Key

BPFQRUCCIHCFCJ-GBBGEASQSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CCCCN)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-isoleucyl-L-histidyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next protected amino acid using coupling reagents such as HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-isoleucyl-L-histidyl-L-proline can undergo various chemical reactions, including:

    Oxidation: The histidine residue can be oxidized to form oxo-histidine.

    Reduction: Disulfide bonds, if present, can be reduced to thiols.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can yield oxo-histidine, while reduction of disulfide bonds results in free thiols.

Scientific Research Applications

L-Lysyl-L-isoleucyl-L-histidyl-L-proline has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications due to its biological activity, including anti-inflammatory and wound healing properties.

    Industry: Utilized in the development of peptide-based drugs and cosmetic products.

Mechanism of Action

The mechanism of action of L-Lysyl-L-isoleucyl-L-histidyl-L-proline involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact pathways depend on the biological context and the specific target molecules involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize L-Lysyl-L-isoleucyl-L-histidyl-L-proline, we compare it structurally and functionally to related peptides. Key parameters include molecular weight, sequence, functional groups, and inferred biological activity.

Table 1: Structural and Functional Comparison of Selected Peptides

Compound Name (Sequence) Molecular Formula Molecular Weight Key Functional Groups Notable Features Potential Applications
This compound (Lys-Ile-His-Pro) C₂₆H₄₄N₈O₆* ~604.68 g/mol ε-amino (Lys), imidazole (His), cyclic amine (Pro) Compact tetrapeptide with rigidity from Pro Hypothesized enzyme modulation, antimicrobial activity
Glycyl-L-seryl-L-isoleucyl-L-tyrosyl-L-isoleucyl-L-valyl-L-lysyl-L-prolyl-L-lysyl-L-methionyl-L-histidylglycyl () C₆₆H₁₀₇N₁₇O₁₆S 1426.73 g/mol Hydroxyl (Ser, Tyr), thioether (Met), imidazole (His) 11-residue peptide with aromatic (Tyr) and sulfur-containing (Met) residues Protein-protein interaction studies, structural biology
L-Leucyl-L-isoleucyl-L-alanyl-L-histidyl-L-arginyl-L-α-aspartyl-L-prolyl-L-alanyl () Not specified ~1000–1100 g/mol (estimated) Guanidino (Arg), carboxyl (Asp), imidazole (His) Nonapeptide with charged residues (Arg, Asp) Potential ACE inhibition or signaling pathways
L-Proline, L-valyl-L-histidyl-L-leucyl-L-prolyl-L-prolyl- () Not specified ~650–700 g/mol (estimated) Cyclic amines (Pro), imidazole (His) Repeating Pro residues enhancing structural stability Conformational studies for drug design

*Calculated based on standard amino acid masses.

Key Observations:

Sequence Length and Complexity :

  • This compound is a shorter tetrapeptide compared to longer chains in (11 residues) and (9 residues). Shorter peptides often exhibit higher membrane permeability but lower target specificity.

Functional Group Diversity :

  • The tetrapeptide lacks aromatic or sulfur-containing residues (e.g., Tyr, Met), which are present in and . This may limit its redox or metal-binding capabilities compared to these analogs.
  • Unlike ’s inclusion of Arg and Asp (charged residues), the tetrapeptide relies on Lys and His for charge interactions, suggesting distinct binding mechanisms.

Conformational Rigidity :

  • Proline’s cyclic structure reduces conformational flexibility, a feature shared with ’s repeating Pro residues. This rigidity is advantageous in stabilizing secondary structures like β-turns.

The tetrapeptide’s His residue may similarly facilitate metal-dependent enzymatic interactions.

Contradictions and Limitations:

  • Stereochemical Variations: describes peptides with D-amino acids (e.g., D-lysyl, D-arginyl), which enhance metabolic stability but contrast with the all-L configuration of the tetrapeptide. This difference significantly impacts pharmacokinetics.
  • Synthetic Accessibility: emphasizes L-proline’s role as a catalyst in peptide synthesis, suggesting the tetrapeptide could be synthesized via organocatalytic methods. However, longer peptides (e.g., ) may require more complex solid-phase synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.